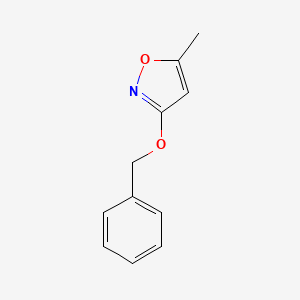

3-(Benzyloxy)-5-methylisoxazole

Description

BenchChem offers high-quality 3-(Benzyloxy)-5-methylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-5-methylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-3-phenylmethoxy-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-9-7-11(12-14-9)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDFGIRPCWPIIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)-5-methylisoxazole from 3-hydroxy-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzyloxy Isoxazole Moiety

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique electronic properties and ability to participate in various non-covalent interactions. The introduction of a benzyloxy group at the 3-position of the 5-methylisoxazole core, yielding 3-(benzyloxy)-5-methylisoxazole, further enhances its utility as a versatile intermediate in drug discovery and development. This modification allows for subsequent chemical transformations and serves as a crucial building block in the synthesis of more complex bioactive molecules.[1] 3-Hydroxy-5-methylisoxazole is a key starting material in the synthesis of various pharmaceuticals and agrochemicals.[1]

This guide provides a comprehensive technical overview of the synthesis of 3-(benzyloxy)-5-methylisoxazole from 3-hydroxy-5-methylisoxazole, focusing on the widely employed Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss critical process parameters and potential challenges.

The Synthetic Pathway: Williamson Ether Synthesis

The most direct and efficient method for the preparation of 3-(benzyloxy)-5-methylisoxazole from 3-hydroxy-5-methylisoxazole is the Williamson ether synthesis.[2][3][4] This venerable yet highly effective reaction involves the deprotonation of the hydroxyl group of 3-hydroxy-5-methylisoxazole to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, benzyl bromide.[2][3]

Mechanistic Insights

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3][5] The key steps are:

-

Deprotonation: A suitable base abstracts the acidic proton from the hydroxyl group of 3-hydroxy-5-methylisoxazole, generating a potent isoxazolide nucleophile. The choice of base is critical to ensure complete deprotonation without promoting side reactions.

-

Nucleophilic Attack: The newly formed isoxazolide anion attacks the electrophilic carbon of the benzyl halide (e.g., benzyl bromide) in a concerted fashion.[2][3] This "backside attack" results in the inversion of stereochemistry if the electrophilic carbon were chiral, though in the case of a benzyl group, this is not a factor.

-

Displacement: Simultaneously with the nucleophilic attack, the halide ion is displaced as a leaving group, forming the desired ether product, 3-(benzyloxy)-5-methylisoxazole, and a salt byproduct.[2]

To ensure the success of this SN2 reaction, primary alkyl halides like benzyl bromide are ideal electrophiles.[3][5] Secondary and tertiary alkyl halides are more prone to undergo E2 elimination as a competing side reaction, especially in the presence of a strong, sterically unhindered base.[3][4][5]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-(benzyloxy)-5-methylisoxazole.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |

| 3-Hydroxy-5-methylisoxazole | 10004-44-1 | 99.09 | (Specify amount) | 1.0 |

| Benzyl Bromide | 100-39-0 | 171.04 | (Specify amount) | 1.1 - 1.5 |

| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | (Specify amount) | 1.2 |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | (Specify volume) | - |

| Ethyl Acetate | 141-78-6 | 88.11 | (Specify volume) | - |

| Saturated Sodium Bicarbonate Solution | - | - | (Specify volume) | - |

| Brine | - | - | (Specify volume) | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | (Specify amount) | - |

Caution: Benzyl bromide is a lachrymator and irritant.[6] Sodium hydride is highly reactive and flammable, especially in the presence of water or alcohols.[6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Reaction Workflow Diagram```dot

Caption: Mechanism of the Williamson ether synthesis for this transformation.

Discussion of Key Reaction Parameters

-

Base Selection: While sodium hydride is a common and effective choice for deprotonating the hydroxyl group, other bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be utilized, often in a solvent like acetonitrile. [7][8]The choice of base can influence reaction time and yield.

-

Solvent: Polar aprotic solvents like DMF, tetrahydrofuran (THF), and acetonitrile are preferred as they effectively solvate the cation of the alkoxide without solvating the nucleophilic anion, thereby increasing its reactivity. [2][5][7]Protic solvents should be avoided as they can protonate the alkoxide, rendering it non-nucleophilic. [2][5]* Temperature: The reaction is typically initiated at a low temperature (0°C) to control the exothermic deprotonation step and then allowed to proceed at room temperature. [6][8]In some cases, gentle heating (50-100°C) may be necessary to drive the reaction to completion, although this can also increase the likelihood of side reactions. [2]* Stoichiometry: A slight excess of the benzyl halide and the base is generally used to ensure complete consumption of the starting 3-hydroxy-5-methylisoxazole.

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low or No Product Formation | Incomplete deprotonation | Ensure the sodium hydride is fresh and the solvent is anhydrous. Consider using a stronger base or a different solvent system. |

| Insufficient reaction time or temperature | Monitor the reaction by TLC and consider extending the reaction time or gently heating the mixture. [5] | |

| Formation of Side Products | Elimination (E2) reaction | This is less likely with a primary halide like benzyl bromide but can occur at higher temperatures. Maintain a moderate reaction temperature. [5] |

| C-alkylation | While O-alkylation is generally favored, C-alkylation can sometimes occur. The choice of solvent and counter-ion can influence the O/C alkylation ratio. | |

| Difficult Purification | Residual DMF | Ensure thorough washing during the work-up procedure. DMF can be removed by repeated washing with water. |

| Co-elution of starting material and product | Optimize the eluent system for column chromatography to achieve better separation. |

Conclusion

The synthesis of 3-(benzyloxy)-5-methylisoxazole from 3-hydroxy-5-methylisoxazole via the Williamson ether synthesis is a robust and reliable method. By carefully controlling the reaction conditions, particularly the choice of base and solvent, and by employing a meticulous work-up and purification procedure, high yields of the desired product can be consistently obtained. This versatile intermediate serves as a valuable starting point for the synthesis of a diverse range of biologically active compounds, underscoring its importance in the field of drug discovery and development.

References

-

Wikipedia. (2023, October 29). Williamson ether synthesis. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

-

Glycoscience Protocols (GlycoPODv2). (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. Retrieved from [Link]

- Electronic Supplementary Information. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry.

-

MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. organic-synthesis.com [organic-synthesis.com]

Synthesis of 3-(Benzyloxy)-5-methylisoxazole reaction mechanism

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of 3-(Benzyloxy)-5-methylisoxazole

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 3-(Benzyloxy)-5-methylisoxazole serves as a crucial and versatile building block in the synthesis of more complex, biologically active molecules. Its preparation is a key step in many drug development pipelines, demanding a robust and well-understood synthetic route.

This technical guide provides a comprehensive overview of the predominant two-stage synthesis of 3-(Benzyloxy)-5-methylisoxazole. The narrative is structured to deliver not just a protocol, but a deep understanding of the underlying chemical principles, from mechanistic rationales to practical experimental considerations. We will first explore the formation of the isoxazole core via the cyclocondensation reaction to form the key intermediate, 3-hydroxy-5-methylisoxazole. Subsequently, we will detail the O-benzylation of this intermediate to yield the final target compound. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth, field-proven guide to this important synthetic transformation.

Stage 1: Synthesis of the Core Intermediate: 3-Hydroxy-5-methylisoxazole

The foundational step in this synthesis is the construction of the 5-methylisoxazole ring system with a hydroxyl group at the 3-position. This is most efficiently achieved through the reaction of a β-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine.[3][4] A highly effective and industrially relevant method utilizes diketene, which reacts with hydroxylamine to form an acetoacetohydroxamic acid intermediate that rapidly cyclizes upon acidification.[5]

Mechanistic Rationale

The reaction proceeds through a well-established condensation-cyclization pathway. Hydroxylamine (NH₂OH) acts as a dinucleophile. The nitrogen atom, being the more potent nucleophile, initiates the reaction.

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine attacks one of the carbonyl carbons of the β-dicarbonyl equivalent (in this case, the highly reactive diketene).

-

Intermediate Formation: This initial attack leads to the formation of an unstable acetoacetohydroxamic acid intermediate.[5]

-

Intramolecular Cyclization & Dehydration: Under acidic conditions, the hydroxyl group on the nitrogen attacks the remaining carbonyl carbon, initiating an intramolecular cyclization. A subsequent dehydration step eliminates a molecule of water, resulting in the formation of the stable aromatic isoxazole ring.

The use of diketene is particularly advantageous as it drives the reaction towards the desired 3-hydroxy isomer. The entire process is a cascade of reactions that efficiently builds the heterocyclic core.

Caption: Reaction mechanism for the synthesis of 3-hydroxy-5-methylisoxazole.

Experimental Protocol: Synthesis of 3-Hydroxy-5-methylisoxazole

This protocol is adapted from established industrial processes.[5] The continuous flow process described in the patent is ideal for large-scale synthesis, while for laboratory scale, a rapid batch process is effective.

-

Preparation of Hydroxylamine Solution: Prepare a solution of hydroxylamine from its hydrochloride salt. For example, dissolve hydroxylamine hydrochloride (0.84 g) in methanol (8 mL). Neutralize with a base like triethylamine (1.22 g) to liberate the free hydroxylamine.

-

Reaction: In a separate flask, cool the hydroxylamine solution to a temperature between -15°C and 25°C.

-

Addition of Diketene: Add diketene (0.84 g) continuously to the hydroxylamine solution with vigorous stirring. The retention time before acidification should be minimized, ideally under one minute, to prevent side reactions.[5]

-

Acidification and Cyclization: Quickly acidify the reaction mixture containing the acetoacetohydroxamic acid intermediate to effect cyclization. This can be done by pouring the mixture into a pre-cooled solution of a strong acid (e.g., HCl).

-

Workup and Isolation: The product, 3-hydroxy-5-methylisoxazole, will often precipitate from the aqueous solution upon acidification. The solid can be collected by filtration, washed with cold water, and dried.

-

Purification: If necessary, the crude product can be recrystallized from a suitable solvent system (e.g., water/methanol) to achieve high purity.

Data Summary: 3-Hydroxy-5-methylisoxazole

| Parameter | Value | Reference |

| Chemical Formula | C₄H₅NO₂ | [6] |

| Molecular Weight | 99.09 g/mol | [7] |

| Appearance | White to off-white crystalline solid | |

| CAS Number | 10004-44-1 | [6] |

| Typical Yield | 80-90% | [5] |

Stage 2: O-Benzylation to Yield 3-(Benzyloxy)-5-methylisoxazole

With the 3-hydroxy-5-methylisoxazole intermediate in hand, the final step is the installation of the benzyl protecting group. This is a classic Williamson ether synthesis, an Sɴ2 reaction between an alkoxide and an alkyl halide.

Mechanistic Rationale

-

Deprotonation: The acidic proton of the hydroxyl group on the isoxazole ring is removed by a suitable base (e.g., potassium carbonate, sodium hydride). This generates a potent oxygen nucleophile, the isoxazolate anion.

-

Sɴ2 Attack: The newly formed isoxazolate anion attacks the electrophilic benzylic carbon of a benzylating agent, such as benzyl bromide or benzyl chloride.

-

Displacement: The nucleophile displaces the halide leaving group in a concerted Sɴ2 fashion, forming the C-O bond and yielding the final product, 3-(benzyloxy)-5-methylisoxazole.

The choice of a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or DMF is crucial as it solvates the cation of the base, leaving the anion highly reactive, thereby accelerating the rate of the Sɴ2 reaction.

Caption: Williamson ether synthesis mechanism for O-benzylation.

Experimental Protocol: Synthesis of 3-(Benzyloxy)-5-methylisoxazole

This protocol is derived from a representative synthetic procedure.[8]

-

Setup: To a round-bottom flask, add 3-hydroxy-5-methylisoxazole (hymexazol), potassium carbonate (K₂CO₃) as the base, and a suitable solvent such as N-Methyl-2-pyrrolidone (NMP).

-

Addition of Benzylating Agent: Add benzyl bromide to the mixture.

-

Reaction: Heat the reaction mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-(benzyloxy)-5-methylisoxazole.

Data Summary: 3-(Benzyloxy)-5-methylisoxazole

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₁₁NO₂ | |

| Molecular Weight | 189.21 g/mol | |

| Appearance | Varies (e.g., oil or solid) | |

| CAS Number | 115886-00-5 | [8] |

| Typical Yield | ~46% (as reported in one instance) | [8] |

Overall Synthetic Workflow and Considerations

The two-stage process provides a reliable pathway to high-purity 3-(benzyloxy)-5-methylisoxazole. Careful execution of each step is critical for overall success.

Caption: Overall workflow for the synthesis of 3-(benzyloxy)-5-methylisoxazole.

Analytical Characterization

Throughout the synthesis, it is imperative to verify the structure and purity of the products.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of both the intermediate and the final product, ensuring the correct regiochemistry of the isoxazole ring and the successful addition of the benzyl group.[1][4]

-

Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups and monitor the disappearance of the -OH stretch from the intermediate after benzylation.[1][4]

-

Mass Spectrometry (MS): MS provides confirmation of the molecular weight of the compounds.

-

Thin Layer Chromatography (TLC): TLC is used to monitor the reaction progress and check the purity of the isolated products.[1]

Safety Considerations

-

Diketene: is a toxic and reactive substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Hydroxylamine: Can be unstable and potentially explosive, especially in concentrated form. It is typically handled as a more stable salt (e.g., hydrochloride).

-

Benzyl Bromide: Is a lachrymator and should be handled in a fume hood.

-

Bases: Strong bases like sodium hydride are flammable and react violently with water. Potassium carbonate is less hazardous but still requires careful handling.

Conclusion

The synthesis of 3-(benzyloxy)-5-methylisoxazole is a well-defined, two-stage process that is both scalable and reliable. The initial formation of the 3-hydroxy-5-methylisoxazole core via a condensation-cyclization reaction, followed by a standard Williamson ether synthesis, provides an efficient route to this valuable synthetic intermediate. A thorough understanding of the reaction mechanisms, adherence to optimized protocols, and rigorous analytical characterization are paramount to achieving high yields and purity. This guide provides the foundational knowledge for researchers and developers to confidently employ this synthesis in their work.

References

-

Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (n.d.). De Gruyter. Retrieved March 2, 2026, from [Link]

-

Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2012). RSC Publishing. Retrieved March 2, 2026, from [Link]

- Process for preparing 3-hydroxy-5-methylisoxazole. (1986). Google Patents.

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2020). National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journals. Retrieved March 2, 2026, from [Link]

-

3-Hydroxy-5-methylisoxazole. (n.d.). MilliporeSigma. Retrieved March 2, 2026, from [Link]

-

Sato, K., Sugai, S., & Tomita, K. (1986). Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. Agricultural and Biological Chemistry, 50(7), 1831-1837. Retrieved March 2, 2026, from [Link]

-

Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2007). ResearchGate. Retrieved March 2, 2026, from [Link]

-

Generation and reactions of the dianion of 3-hydroxy-5-methylisoxazole, a convenient .beta.-oxo amide synthon. Total synthesis of muscimol. (1981). ACS Publications. Retrieved March 2, 2026, from [Link]

-

β-diketones: Important Intermediates for Drug Synthesis. (n.d.). ijpras. Retrieved March 2, 2026, from [Link]

-

Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. (1968). RSC Publishing. Retrieved March 2, 2026, from [Link]

-

Reactions of β‐enamino diketones 9 with hydroxylamine hydrochloride, to furnish tri‐substituted trifluoromethyl isoxazoles 10. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

-

3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. (2016). National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2021). MDPI. Retrieved March 2, 2026, from [Link]

-

Recent Developments in the Synthesis of β-Diketones. (2021). MDPI. Retrieved March 2, 2026, from [Link]

-

Hydroxylamine Catalyzed Nazarov Cyclizations of Divinyl Ketones. (2015). ResearchGate. Retrieved March 2, 2026, from [Link]

-

3-(benzyloxy)-5-methylisoxazole. (n.d.). Mol-Instincts. Retrieved March 2, 2026, from [Link]

- 3-hydroxy-5-aminomethylisoxazole compounds. (1966). Google Patents.

-

3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. (2012). National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

-

Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. (2021). RSC Publishing. Retrieved March 2, 2026, from [Link]

-

Synthesis of 3-formylamino-5-methylisoxazole. (n.d.). PrepChem.com. Retrieved March 2, 2026, from [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). AIR Unimi. Retrieved March 2, 2026, from [Link]

- Preparation method of 3-amino-5-methyl isoxazole. (2020). Google Patents.

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). MDPI. Retrieved March 2, 2026, from [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). ResearchGate. Retrieved March 2, 2026, from [Link]

-

3-Benzyloxy-2-methyl Propanoate. (n.d.). Organic Syntheses. Retrieved March 2, 2026, from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole - Google Patents [patents.google.com]

- 6. 3-羟基-5-甲基异噁唑 ≥90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Hydroxy-5-methylisoxazole = 90 10004-44-1 [sigmaaldrich.com]

- 8. 3-(benzyloxy)-5-methylisoxazole - CAS号 115886-00-5 - 摩熵化学 [molaid.com]

An In-Depth Technical Guide to the Chemical Properties and Stability of 3-(Benzyloxy)-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-5-methylisoxazole is a heterocyclic compound of increasing interest within medicinal chemistry and drug discovery. Its structure, which combines the isoxazole core with a flexible benzyloxy side chain, presents a unique profile of electronic and steric properties. Isoxazole derivatives are known to exhibit a wide range of biological activities, including acting as immunosuppressive and anti-inflammatory agents.[1][2] A thorough understanding of the chemical properties and stability of 3-(Benzyloxy)-5-methylisoxazole is paramount for its effective application in the synthesis of complex molecules and for ensuring the integrity and shelf-life of drug candidates.

This technical guide provides a comprehensive overview of the core chemical properties and stability profile of 3-(Benzyloxy)-5-methylisoxazole, drawing upon established principles of heterocyclic chemistry and data from related analogues. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required for the confident handling, storage, and application of this versatile molecule.

Physicochemical Properties

While specific experimental data for 3-(Benzyloxy)-5-methylisoxazole is not extensively published, its physicochemical properties can be reliably estimated based on its structure and data from closely related compounds such as Methyl 3-(benzyloxy)isoxazole-5-carboxylate.[3]

| Property | Estimated Value/Information | Source/Basis |

| Molecular Formula | C₁₁H₁₁NO₂ | |

| Molecular Weight | 189.21 g/mol | |

| Appearance | Likely a solid at room temperature | Based on related structures |

| LogP | ~2.7 | |

| Boiling Point | > 300 °C (decomposes) | Extrapolated from related compounds[3] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Low solubility in water. | General properties of similar organic molecules |

| pKa (of conjugate acid) | ~ -3.0 |

Synthesis and Characterization

The synthesis of 3-(Benzyloxy)-5-methylisoxazole is typically achieved through a two-step process, starting with the commercially available 3-hydroxy-5-methylisoxazole.

Synthetic Pathway

Caption: Synthetic scheme for 3-(Benzyloxy)-5-methylisoxazole.

Experimental Protocol: Synthesis of 3-(Benzyloxy)-5-methylisoxazole

This protocol is a representative procedure based on standard Williamson ether synthesis methodologies applied to similar substrates.

-

Preparation: To a solution of 3-hydroxy-5-methylisoxazole (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq).

-

Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isoxazolate anion.

-

Addition of Benzylating Agent: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heating and Monitoring: Heat the reaction to 50-60 °C and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

-

¹H NMR: Expected signals would include a singlet for the methyl group protons (~2.3 ppm), a singlet for the isoxazole ring proton (~6.0 ppm), a singlet for the benzylic methylene protons (~5.3 ppm), and multiplets for the aromatic protons of the benzyl group (~7.3-7.5 ppm).

-

¹³C NMR: Key signals would be observed for the methyl carbon, the carbons of the isoxazole ring, the benzylic methylene carbon, and the aromatic carbons of the benzyl group.

-

Mass Spectrometry (MS): The protonated molecular ion [M+H]⁺ would be expected at m/z 190.1.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching from the aromatic and methyl groups, C=N and C=C stretching from the isoxazole and benzene rings, and a prominent C-O-C stretching band from the benzyloxy ether linkage.

Stability Profile

The stability of 3-(Benzyloxy)-5-methylisoxazole is governed by the inherent reactivity of the isoxazole ring and the benzyloxy group.

Thermal Stability

The isoxazole ring is known to undergo thermal decomposition, primarily through the cleavage of the weak N-O bond.[11][12][13][14][15] Studies on the pyrolysis of isoxazoles indicate that this process can lead to a variety of products, including nitriles, carbon monoxide, and azirines, depending on the substitution pattern and conditions.[11][12] For 3-(Benzyloxy)-5-methylisoxazole, significant decomposition is expected at temperatures above its melting point.

Recommendation: For long-term storage, it is advisable to keep the compound in a cool environment, ideally refrigerated. Avoid prolonged exposure to high temperatures during experimental procedures.

Photostability

Isoxazoles can be sensitive to UV irradiation.[16][17][18][19] The weak N-O bond is susceptible to photolytic cleavage, which can lead to rearrangement to form oxazoles via an azirine intermediate.[16][17] The presence of the benzyloxy group, which contains a chromophore, may enhance the molecule's absorption of UV light, potentially increasing its photosensitivity.

Recommendation: Store 3-(Benzyloxy)-5-methylisoxazole in amber vials or otherwise protected from light to prevent photochemical degradation.

Hydrolytic Stability

The stability of 3-(Benzyloxy)-5-methylisoxazole in aqueous media is dependent on the pH.

-

Acidic Conditions: While the isoxazole ring itself is relatively stable to acid, the benzylic ether linkage can be susceptible to cleavage under strong acidic conditions, which would lead to the formation of 3-hydroxy-5-methylisoxazole and benzyl alcohol.

-

Basic Conditions: The isoxazole ring can be susceptible to ring-opening in the presence of strong bases.[18] However, the benzyloxy group is generally stable to basic conditions.

Recommendation: Avoid prolonged exposure to strongly acidic or basic aqueous solutions. If use in such media is unavoidable, it is recommended to perform the reaction at low temperatures and for the shortest possible duration.

Chemical Compatibility

-

Reducing Agents: The isoxazole N-O bond is susceptible to cleavage under reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd).[18] This can lead to the opening of the isoxazole ring.

-

Oxidizing Agents: The benzylic position is potentially susceptible to oxidation by strong oxidizing agents.

Decomposition Pathways

Caption: Potential decomposition pathways for 3-(Benzyloxy)-5-methylisoxazole.

Recommended Stability Testing Protocol

For researchers requiring quantitative stability data, the following forced degradation study protocol is recommended.

-

Sample Preparation: Prepare solutions of 3-(Benzyloxy)-5-methylisoxazole in appropriate solvents (e.g., acetonitrile/water) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid material at 80 °C.

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm) at room temperature.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect the formation of degradation products.

-

Peak Purity: Utilize a photodiode array (PDA) detector to assess peak purity and ensure that the chromatographic peak of the parent compound does not co-elute with any degradation products.

Handling and Storage

Based on the chemical properties and stability profile, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[20] For long-term storage, refrigeration (2-8 °C) is recommended. Protect from light by using amber glass containers or storing in a dark location.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[20]

Conclusion

3-(Benzyloxy)-5-methylisoxazole is a valuable building block in organic synthesis and drug discovery. A comprehensive understanding of its chemical properties and stability is essential for its successful application. This guide has outlined the key physicochemical characteristics, a plausible synthetic route, and a detailed analysis of its stability under various conditions. By adhering to the recommended handling and storage procedures, researchers can ensure the integrity of this compound and obtain reliable and reproducible results in their scientific endeavors.

References

-

Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. ACS Publications. [Link]

-

The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix i. SciSpace. [Link]

-

Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole | The Journal of Physical Chemistry A. ACS Publications. [Link]

-

Studies on heterocyclic chemistry. Part VIII. Comparison of the thermally induced reaction of 4-substituted 5-aminoisoxazoles with the decomposition of isoxazoles by arylamine, with reference to a 2H-azirine intermediate. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

-

Structure and stability of isoxazoline compounds | Request PDF. ResearchGate. [Link]

-

Isoxazole. Wikipedia. [Link]

-

Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines. PMC. [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

- Process for preparing 3-hydroxy-5-methylisoxazole.

-

Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach. ResearchGate. [Link]

-

Mechanistic studies on the photochemical reactions of isoxazoles | The Journal of Organic Chemistry. ACS Publications. [Link]

-

NMR Spectra of Products. The Royal Society of Chemistry. [Link]

-

3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. PMC. [Link]

-

Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base. PMC. [Link]

-

Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. [Link]

-

Methyl 3-(benzyloxy)isoxazole-5-carboxylate - Hazard Genotoxicity. EPA. [Link]

-

Methyl 3-(benzyloxy)isoxazole-5-carboxylate Properties. EPA. [Link]

-

METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. Chemdad. [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. [Link]

-

Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi. [Link]

- Preparation method of 3-amino-5-methyl isoxazole.

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

-

Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. [Link]

- Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

-

Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. [Link]

-

Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. [Link]

-

Mechanisms of Hydrolysis-Oligomerization of Aluminum Alkoxide Al(OC3H7)(3) | Request PDF. ResearchGate. [Link]

-

Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. [Link]

-

Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][11][13]dioxol- 5-yl). [Link]

-

3-Hydroxy-5-methylisoxazole. SpectraBase. [Link]

-

Alkaline hydrolysis of 1,3-dimethylphenobarbital. PubMed. [Link]

-

Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. rsc.org [rsc.org]

- 5. 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 7. esisresearch.org [esisresearch.org]

- 8. air.unimi.it [air.unimi.it]

- 9. ijcmas.com [ijcmas.com]

- 10. spectrabase.com [spectrabase.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scispace.com [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Studies on heterocyclic chemistry. Part VIII. Comparison of the thermally induced reaction of 4-substituted 5-aminoisoxazoles with the decomposition of isoxazoles by arylamine, with reference to a 2H-azirine intermediate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Isoxazole - Wikipedia [en.wikipedia.org]

- 17. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. fluorochem.co.uk [fluorochem.co.uk]

Spectroscopic Characterization of 3-(Benzyloxy)-5-methylisoxazole: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound 3-(Benzyloxy)-5-methylisoxazole. Given the limited availability of published, peer-reviewed spectroscopic data for this specific molecule, this document synthesizes information from analogous structures and predictive models to offer a comprehensive characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this and similar isoxazole derivatives.

Molecular Structure and Spectroscopic Overview

3-(Benzyloxy)-5-methylisoxazole possesses a core isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The substituent at the 3-position is a benzyloxy group (-OCH₂Ph), and a methyl group (-CH₃) is at the 5-position. The structural features of this molecule give rise to characteristic signals in various spectroscopic analyses, which are crucial for its identification and characterization.

Caption: Molecular structure of 3-(Benzyloxy)-5-methylisoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are the predicted ¹H and ¹³C NMR spectral data for 3-(Benzyloxy)-5-methylisoxazole, based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, isoxazole ring, and phenyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | Singlet | 3H | -CH₃ (at C5) |

| ~5.3 | Singlet | 2H | -OCH₂- |

| ~6.1 | Singlet | 1H | Isoxazole H (at C4) |

| ~7.3-7.5 | Multiplet | 5H | Phenyl H's |

The chemical shifts are referenced to tetramethylsilane (TMS) and are predicted for a deuterated chloroform (CDCl₃) solvent. The singlet nature of the methyl, methylene, and isoxazole protons is due to the absence of adjacent protons for coupling. The phenyl protons will appear as a complex multiplet in the aromatic region of the spectrum.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~12 | -CH₃ |

| ~70 | -OCH₂- |

| ~98 | Isoxazole C4 |

| ~128-136 | Phenyl C's |

| ~160 | Isoxazole C5 |

| ~170 | Isoxazole C3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(Benzyloxy)-5-methylisoxazole is expected to exhibit the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1495, ~1450 | Medium-Strong | C=C aromatic ring stretching |

| ~1580 | Medium | C=N stretching (isoxazole ring) |

| ~1420 | Medium | C=C stretching (isoxazole ring) |

| ~1250 | Strong | C-O-C asymmetric stretching |

| ~1050 | Strong | C-O-C symmetric stretching |

| ~900-675 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(Benzyloxy)-5-methylisoxazole (Molecular Weight: 189.21 g/mol ), the electron ionization (EI) mass spectrum is predicted to show the following key fragments.

| m/z | Proposed Fragment |

| 189 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 82 | [C₄H₄NO]⁺ |

The base peak is expected to be the tropylium ion at m/z 91, which is a common and stable fragment for compounds containing a benzyl group.

An In-depth Technical Guide to 3-(Benzyloxy)-5-methylisoxazole: Synthesis, Characterization, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of the versatile isoxazole derivative, 3-(Benzyloxy)-5-methylisoxazole.

Introduction

3-(Benzyloxy)-5-methylisoxazole is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural framework, featuring a 5-methylisoxazole core with a benzyloxy group at the 3-position, provides a versatile scaffold for the development of novel therapeutic agents. The isoxazole ring system is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to engage in various biological interactions. This guide provides a comprehensive overview of 3-(Benzyloxy)-5-methylisoxazole, detailing its chemical identity, synthesis, physicochemical and spectroscopic properties, and its emerging significance in scientific research.

Part 1: Nomenclature and Chemical Identification

A precise understanding of a compound's nomenclature and identification is fundamental for clear scientific communication and regulatory compliance.

IUPAC Name and CAS Number

The formal identification of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) and the Chemical Abstracts Service (CAS) is as follows:

These identifiers are crucial for unambiguously referencing the compound in scientific literature, patents, and chemical databases.

Part 2: Synthesis of 3-(Benzyloxy)-5-methylisoxazole

The synthesis of 3-(Benzyloxy)-5-methylisoxazole is most commonly achieved through the O-benzylation of its precursor, 3-hydroxy-5-methylisoxazole. This transformation is a variation of the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.

Synthesis of the Precursor: 3-Hydroxy-5-methylisoxazole

The starting material, 3-hydroxy-5-methylisoxazole, can be synthesized by reacting diketene with hydroxylamine. This reaction proceeds through an unstable acetoacetohydroxamic acid intermediate, which upon rapid acidification, cyclizes and dehydrates to yield the desired 3-hydroxy-5-methylisoxazole.[2]

O-Benzylation Protocol

The conversion of 3-hydroxy-5-methylisoxazole to 3-(benzyloxy)-5-methylisoxazole involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide.

Experimental Protocol:

-

Deprotonation: To a solution of 3-hydroxy-5-methylisoxazole (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base like sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the sodium salt.

-

Benzylation: Benzyl bromide (1.2 equivalents) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 3-(benzyloxy)-5-methylisoxazole.

Figure 1: Synthetic workflow for 3-(Benzyloxy)-5-methylisoxazole.

Part 3: Physicochemical and Spectroscopic Characterization

A thorough characterization of the physicochemical and spectroscopic properties of 3-(benzyloxy)-5-methylisoxazole is essential for its identification, purity assessment, and for predicting its behavior in various experimental settings.

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of 3-(benzyloxy)-5-methylisoxazole and its derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| LogP | 2.70 | [1] |

| Property (Methyl 3-(benzyloxy)isoxazole-5-carboxylate) | Value | Source |

| Boiling Point | 323-341 °C (Predicted) | |

| Melting Point | 61.0 °C (Predicted) | |

| Density | 1.24 g/cm³ (Predicted) | |

| Water Solubility | 2.67 x 10⁻³ mol/L (Predicted) |

Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation of 3-(benzyloxy)-5-methylisoxazole. While a complete set of spectra for the title compound is not publicly available, the expected spectral features can be inferred from the analysis of its constituent parts and related structures.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the isoxazole ring (a singlet around δ 2.3-2.5 ppm), the methylene protons of the benzyl group (a singlet around δ 5.2-5.4 ppm), a singlet for the proton on the isoxazole ring (around δ 6.0-6.2 ppm), and a multiplet for the aromatic protons of the benzyl group (in the range of δ 7.2-7.5 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the methyl carbon (around δ 12-14 ppm), the methylene carbon of the benzyl group (around δ 70-72 ppm), the carbons of the isoxazole ring (with the C=N carbon appearing downfield), and the aromatic carbons of the benzyl group (in the region of δ 127-136 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the isoxazole and benzene rings, and C-O stretching of the ether linkage.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z 189.08). Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the isoxazole ring.

Part 4: Applications and Research Significance

The isoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities.[3][4][5][6]

Role in Drug Discovery

Isoxazole-containing compounds are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][7] The presence of the benzyloxy group in 3-(benzyloxy)-5-methylisoxazole offers several advantages in drug design:

-

Modulation of Lipophilicity: The benzyl group increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and reach its target.

-

Structural Versatility: The benzyl group can be readily modified with various substituents to explore structure-activity relationships (SAR) and optimize the compound's biological activity.

-

Potential for Bioisosteric Replacement: The benzyloxy-isoxazole moiety can serve as a bioisostere for other functional groups, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.

While specific research on the biological activities of 3-(benzyloxy)-5-methylisoxazole is limited in publicly accessible literature, its structural similarity to other biologically active isoxazoles suggests its potential as a valuable building block for the synthesis of new therapeutic agents. For instance, the structurally related benzisoxazole scaffold is a core component of several drugs with antipsychotic and anticonvulsant activities.[7][8]

Conclusion

3-(Benzyloxy)-5-methylisoxazole is a compound of significant interest due to its versatile chemical structure and the established biological importance of the isoxazole scaffold. This guide has provided a detailed overview of its nomenclature, a practical synthesis protocol, and an analysis of its physicochemical and spectroscopic properties. While further research is needed to fully elucidate its specific biological activities and applications, its potential as a key intermediate in the development of novel pharmaceuticals is clear. The information presented herein serves as a valuable resource for researchers and scientists working in the field of organic synthesis and drug discovery, providing a solid foundation for future investigations into this promising molecule.

References

-

U.S. Environmental Protection Agency. (n.d.). Methyl 3-(benzyloxy)isoxazole-5-carboxylate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

LookChem. (n.d.). 3-(benzyloxy)isoxazole-5-carbaldehyde. Retrieved from [Link]

- Sahu, J. K., Ganguly, S., & Kaushik, A. (2011). Medicinal and Biological Significance of Isoxazole: A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry, 4(5), 687-692.

- Pini, E., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(1), M1806.

- Antonini, C., Cordero, F. M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.

- Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers in Medicinal Chemistry, 10, 1.

- Koutsoulas, C., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 30(15), 1234.

- Asif, M. (2017). Benzisoxazole: a privileged scaffold in medicinal chemistry. RSC advances, 7(82), 51880-51897.

- Garcia-Urdiales, E., et al. (2011). Electronic Supplementary Information: Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Green Chemistry.

-

U.S. Environmental Protection Agency. (n.d.). Methyl 3-(benzyloxy)isoxazole-5-carboxylate - Hazard Genotoxicity. CompTox Chemicals Dashboard. Retrieved from [Link]

- Al-Mokhtar, M. A., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

- Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(11), 8213-8243.

- Srivastava, R. M., da Silva, L. M. M., & Bhattacharyya, J. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 220-223.

- Manabe, Y. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols. Humana, New York, NY.

- Pini, E., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.

-

PubChemLite. (n.d.). 3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

- Gnanasekaran, P., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2957.

- Google Patents. (n.d.). CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole.

-

Gnanasekaran, P., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. PubMed. Retrieved from [Link]

- Patel, R. B., et al. (2019). Synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 735-741.

-

SpectraBase. (n.d.). 3-Benzoylbenzo[d]oxazol-2(3H)-one. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole - Google Patents [patents.google.com]

- 3. ajrconline.org [ajrconline.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. mdpi.com [mdpi.com]

- 6. researcher.manipal.edu [researcher.manipal.edu]

- 7. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for 3-(Benzyloxy)-5-methylisoxazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the essential starting materials and synthetic strategies for the preparation of 3-(Benzyloxy)-5-methylisoxazole, a valuable heterocyclic compound. The primary and most efficient synthetic route involves a two-stage process: the initial construction of the 3-hydroxy-5-methylisoxazole core, followed by its O-benzylation. This document outlines the rationale behind the selection of foundational starting materials such as β-ketoesters (e.g., ethyl acetoacetate) or diketene, hydroxylamine, and benzyl halides. It offers a comprehensive analysis of the underlying chemical principles, detailed experimental protocols, and a summary of reaction parameters to equip researchers with the knowledge for successful synthesis.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles are a prominent class of five-membered nitrogen- and oxygen-containing heterocycles that form the core structure of numerous pharmacologically active compounds and agrochemicals.[1][2] Their unique electronic properties and ability to act as bioisosteres for other functional groups make them a privileged scaffold in medicinal chemistry.[3] The title compound, 3-(Benzyloxy)-5-methylisoxazole, serves as a key intermediate, where the benzyl group acts as a versatile protecting group for the 3-hydroxy functionality, allowing for further selective modifications at other positions of the isoxazole ring.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to 3-(Benzyloxy)-5-methylisoxazole logically disconnects the molecule at its most feasible bond formations. The most apparent disconnection is the ether linkage, identifying 3-hydroxy-5-methylisoxazole and a benzyl electrophile as key precursors. This strategy is based on the well-established Williamson ether synthesis.[4][5] Further deconstruction of the 3-hydroxy-5-methylisoxazole core reveals its origin from simple, acyclic starting materials through a cyclocondensation reaction.

The primary disconnection points are:

-

C-O Ether Bond: This leads back to the core intermediate, 3-hydroxy-5-methylisoxazole , and a suitable benzylating agent, such as benzyl bromide .

-

Isoxazole Ring Formation: The isoxazole ring itself can be disconnected, revealing a 1,3-dicarbonyl compound, specifically ethyl acetoacetate , and hydroxylamine as the fundamental building blocks.

This logical breakdown dictates a two-stage forward synthesis, which is the most commonly employed and efficient method.

Caption: Retrosynthetic analysis of 3-(Benzyloxy)-5-methylisoxazole.

Primary Synthetic Pathway & Starting Materials

The synthesis is logically divided into two distinct stages, each with its own set of core starting materials and mechanistic considerations.

Stage 1: Synthesis of the Core Intermediate: 3-Hydroxy-5-methylisoxazole

The formation of the isoxazole ring is the foundational step. The most prevalent methods involve the cyclocondensation of a β-ketoester with hydroxylamine.[1][6]

Core Starting Materials:

-

β-Ketoester: Ethyl acetoacetate is the most common and cost-effective choice. Its 1,3-dicarbonyl functionality provides the necessary electrophilic centers for reaction with the two nucleophilic sites of hydroxylamine. Alternatively, diketene can be used, which reacts with hydroxylamine to form an acetoacetohydroxamic acid intermediate that rapidly cyclizes upon acidification.[7][8]

-

Hydroxylamine: Typically used as hydroxylamine hydrochloride (NH₂OH·HCl) due to its superior stability over the free base.[3][9] The free base is generated in situ by the addition of a base like sodium hydroxide or sodium ethoxide.

Causality Behind Experimental Choices:

The reaction is a nucleophilic attack of the hydroxylamine on the carbonyl groups of the β-ketoester. The key to selectively forming the 3-hydroxyisoxazole isomer over the 5-hydroxy alternative lies in controlling the reaction conditions, particularly pH and temperature. The reaction proceeds through a hydroxamic acid intermediate.[1] Careful, low-temperature addition of hydroxylamine to the deprotonated β-ketoester, followed by a rapid, acidic workup under heating, favors the desired cyclization to yield 3-hydroxy-5-methylisoxazole.[1]

Stage 2: O-Benzylation of 3-Hydroxy-5-methylisoxazole

With the isoxazole core in hand, the final step is the formation of the benzyl ether. This is typically achieved via a Williamson ether synthesis, a robust and reliable Sₙ2 reaction.[4][5]

Core Starting Materials:

-

3-Hydroxy-5-methylisoxazole: The nucleophilic substrate synthesized in Stage 1.

-

Benzylating Agent: Benzyl bromide (BnBr) or benzyl chloride (BnCl) are the standard electrophiles. Benzyl bromide is generally more reactive than benzyl chloride, which can lead to shorter reaction times or allow for milder conditions.[10][11]

-

Base: A suitable base is required to deprotonate the hydroxyl group of the isoxazole, forming the more nucleophilic alkoxide. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (NaOH).[12][13] The choice of base depends on the solvent and desired reaction temperature.

Causality Behind Experimental Choices:

The mechanism is a classic Sₙ2 displacement. The base abstracts the acidic proton from the 3-hydroxy group, creating an isoxazolate anion. This anion then acts as a nucleophile, attacking the benzylic carbon of the benzyl halide and displacing the halide leaving group.[4] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is preferred as it effectively solvates the cation of the base while not solvating the nucleophile, thus accelerating the rate of the Sₙ2 reaction.[12] The addition of a catalytic amount of potassium iodide (KI) can be beneficial, especially when using benzyl chloride, as it undergoes a Finkelstein reaction to generate the more reactive benzyl iodide in situ.[13]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities | European Journal of Chemistry [eurjchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. isca.me [isca.me]

- 10. Benzyl bromides as aroyl surrogates in substrate directed Pd catalysed o-aroylation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents [mdpi.com]

3-(Benzyloxy)-5-methylisoxazole: A Strategic Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 3-(Benzyloxy)-5-methylisoxazole is a versatile heterocyclic compound that serves as a cornerstone precursor in multi-step organic synthesis. Its strategic value lies in the stable isoxazole core, which acts as a masked β-enaminone or β-dicarbonyl synthon, and the benzyl protecting group, which allows for the controlled unmasking of a reactive hydroxyl functionality. This guide provides an in-depth analysis of its synthesis, key transformations, and applications, offering field-proven insights and detailed experimental protocols for its effective utilization in research and development, particularly within the pharmaceutical and agrochemical sectors.

The Strategic Value of 3-(Benzyloxy)-5-methylisoxazole

The Isoxazole Core: A Privileged Scaffold and Synthetic Linchpin

The isoxazole ring is a prominent "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules.[1][2] Its importance, however, extends beyond its final-form bioactivity. In synthesis, the isoxazole ring is prized for its exceptional stability to a wide range of reaction conditions, yet it can be selectively cleaved under reductive conditions. This cleavage of the weak N-O bond unmasks a 1,3-dicarbonyl or β-enaminone functionality, providing a robust method for introducing this often-sensitive moiety late in a synthetic sequence.[3]

The Benzyl Protecting Group: Masking for Strategic Unveiling

3-(Benzyloxy)-5-methylisoxazole is the O-benzylated tautomer of 3-hydroxy-5-methylisoxazole. The benzyl (Bn) group serves as an effective protecting group for the acidic hydroxyl proton, rendering the molecule inert to many reagents that would otherwise react with the enolic hydroxyl. The true synthetic power of the benzyl group lies in the mild and highly specific conditions required for its removal: catalytic hydrogenation.[4][5] This deprotection strategy is orthogonal to many other protecting groups, allowing for precise, sequential transformations in the synthesis of complex molecular architectures.

Physicochemical Properties

The properties of 3-(benzyloxy)-5-methylisoxazole make it a well-behaved and practical building block in a laboratory setting.

| Property | Value | Source |

| CAS Number | 115886-00-5 | [6] |

| Molecular Formula | C₁₁H₁₁NO₂ | [6] |

| Molecular Weight | 189.21 g/mol | [6] |

| Appearance | Not specified, likely an oil or low-melting solid | |

| LogP | 2.70 | [6] |

| IUPAC Name | 3-(benzyloxy)-5-methyl-1,2-oxazole | [6] |

Synthesis of the Precursor

The preparation of 3-(benzyloxy)-5-methylisoxazole is a straightforward two-step process starting from widely available reagents. The workflow involves the initial construction of the isoxazole ring followed by the installation of the benzyl protecting group.

Step 1: Synthesis of 3-Hydroxy-5-methylisoxazole (Hymexazol)

The foundational precursor, 3-hydroxy-5-methylisoxazole, is synthesized via the reaction of diketene with hydroxylamine. This reaction proceeds through an acetoacetohydroxamic acid intermediate, which upon acidification, rapidly cyclizes to form the desired isoxazole ring.[7] This method is efficient and commonly used for the large-scale production of this compound, which is also known as the agricultural fungicide Hymexazol.[7][8]

Step 2: Benzylation of 3-Hydroxy-5-methylisoxazole

The protection of the hydroxyl group is a standard O-alkylation reaction. The acidic proton of 3-hydroxy-5-methylisoxazole is removed by a mild base, and the resulting alkoxide anion acts as a nucleophile, displacing the bromide from benzyl bromide.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate (K₂CO₃) is an ideal choice. It is sufficiently basic to deprotonate the enolic hydroxyl but not strong enough to cause unwanted side reactions, such as deprotonation of the C4-proton or the 5-methyl group.

-

Solvent: Acetone or N,N-dimethylformamide (DMF) are excellent solvents for this type of reaction as they readily dissolve the reagents and facilitate the Sₙ2 substitution.[9]

-

Reagent: Benzyl bromide is typically used as it is more reactive than benzyl chloride, leading to faster reaction times.[9]

Detailed Experimental Protocol: Synthesis of 3-(Benzyloxy)-5-methylisoxazole

This protocol is a representative procedure based on standard organic chemistry methods.[9]

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-5-methylisoxazole (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone (10 mL per gram of starting material).

-

Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil or solid.

-

Purification: Dissolve the crude residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting product can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-(benzyloxy)-5-methylisoxazole.

Key Synthetic Transformations and Applications

The synthetic utility of 3-(benzyloxy)-5-methylisoxazole stems from two primary, strategically distinct transformations: deprotection to reveal the hydroxyl group or reductive ring-opening to unmask the latent β-enaminone functionality.

Deprotection via Hydrogenolysis: Regenerating the Hydroxyl Functionality

The most common method for cleaving the benzyl ether is catalytic hydrogenation. This reaction is clean, high-yielding, and the only by-product is toluene, which is easily removed.

Mechanism and Rationale: The reaction occurs on the surface of a palladium catalyst (typically 10% Pd on carbon). Hydrogen gas is adsorbed onto the catalyst surface, and the benzyl C-O bond is reductively cleaved. This method is particularly valuable because it is mild and does not affect many other functional groups. However, it is incompatible with functional groups that are also reduced by H₂/Pd-C, such as alkynes, alkenes, or some nitro groups.[4]

Experimental Protocol: Debenzylation

-

Setup: Dissolve 3-(benzyloxy)-5-methylisoxazole (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

-

Reaction: Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 3-hydroxy-5-methylisoxazole, which is often pure enough for subsequent steps without further purification.

Reductive Ring-Opening: Unmasking the β-Enaminone Synthon

A more powerful transformation involves the reductive cleavage of the isoxazole N-O bond. When subjected to hydrogenation, the benzyl group is cleaved first, followed by the reduction of the N-O bond, which triggers the ring to open. This domino reaction directly converts the stable isoxazole into a versatile β-enaminone.[3]

Mechanism and Strategic Advantage: This transformation is synthetically powerful because it allows the isoxazole to be carried through multiple synthetic steps as a stable, protected form of a β-dicarbonyl system. The resulting enaminone can be used directly in subsequent reactions (e.g., for the synthesis of other heterocycles) or hydrolyzed under acidic conditions to afford the corresponding β-diketone.[3]

Experimental Protocol: Reductive Ring-Opening

-

Setup: The setup is identical to the debenzylation protocol. Dissolve 3-(benzyloxy)-5-methylisoxazole (1.0 eq) in ethanol or methanol.

-

Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).

-

Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature. The reaction may require a longer time or slightly elevated pressure compared to simple debenzylation.

-

Monitoring & Workup: Monitor by TLC for the disappearance of the starting material and the formation of a new, more polar spot corresponding to the enaminone. The workup procedure (filtration through Celite) is identical to the debenzylation protocol.

-

Isolation: After concentrating the filtrate, the β-enaminone is obtained and can be purified by crystallization or column chromatography.

Conclusion

3-(Benzyloxy)-5-methylisoxazole is more than a simple heterocyclic compound; it is a strategic tool in the arsenal of the synthetic chemist. Its utility is defined by its duality: it can serve as a protected form of 3-hydroxy-5-methylisoxazole, or it can function as a stable and reliable precursor to a β-enaminone synthon. By understanding the principles behind its synthesis and the distinct pathways of its reactivity—deprotection versus ring-opening—researchers can leverage this molecule to streamline the construction of complex pharmaceuticals, agrochemicals, and other high-value organic compounds. The protocols and insights provided in this guide serve as a foundation for its practical and effective application in the laboratory.

References

-

Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate. Available at: [Link]

- Google Patents.Process for preparing 3-hydroxy-5-methylisoxazole. CA1218660A.

-

Lin, W. et al. (2018). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules. Available at: [Link]

-

Taleb, A. et al. (2004). Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Tetrahedron Letters. Available at: [Link]

- Google Patents.Preparation method of 3-amino-5-methyl isoxazole. CN107721941B.

-

Pini, E. et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. Available at: [Link]

-

Chiacchio, U. et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank. Available at: [Link]

-

Pini, E. et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. Available at: [Link]

-

Bradley, M. et al. (2021). Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base. Molecules. Available at: [Link]

-

Chebanov, V. et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Mathew, B. et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

-

Glen Research. Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. Available at: [Link]

-

Takahashi, H. et al. (2011). DEPROTECTION OF 3,4-DIMETHOXYBENZYL (DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). Heterocycles. Available at: [Link]

-

Zhang, Y. et al. (2025). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. Acta Pharmacologica Sinica. Available at: [Link]

-

Kamal, A. et al. RING CONTRACTION OF α,β−UNSATURATED CYCLIC AMINES. Journal of the Korean Chemical Society. Available at: [Link]

-

Hamada, S. et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Benzisoxazoles. Available at: [Link]

-

Olofson, R. A. et al. (1983). Generation and Reactions of the Dianion of 3-Hydroxy-5-methylisoxazole, a Convenient Я-Keto Amide Synthon. The Journal of Organic Chemistry. Available at: [Link]

-

U.S. Environmental Protection Agency. Methyl 3-(benzyloxy)isoxazole-5-carboxylate Properties. Available at: [Link]

-

Hamada, S. et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry. Available at: [Link]

Sources